Compound Description: Razaxaban is a potent, selective, and orally bioavailable inhibitor of factor Xa. It was developed by Bristol-Myers Squibb for the potential treatment of thrombotic disorders. []
Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It was chosen for clinical development as an oral anticoagulant for the potential treatment of thrombotic disorders. [, , ] DPC423 has a good pharmacokinetic profile in dogs with an oral bioavailability of 57%, a plasma clearance of 0.24 L/kg/h, and a plasma half-life of 7.5 h. [] Preclinical studies demonstrated its effectiveness in various species, with an IC50 of 150 nM in a rabbit arteriovenous shunt thrombosis model and 470 nM in a rat model. [] Notably, its antithrombotic effect is attributed to factor Xa inhibition without directly affecting thrombin or platelet aggregation. []
Compound Description: This series of compounds are inhibitors of transcription mediated by both NF-κB and AP-1 transcription factors. The study aimed to improve the potential oral bioavailability of the parent compound, 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. []
Relevance: These compounds are structurally related to 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide through their shared core structure: a central pyrimidine ring substituted with a carboxamide group at the 5-position. This structural similarity highlights the importance of this specific motif in interacting with biological targets, even across different therapeutic areas. []
1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and Analogues
Compound Description: This group includes DPC423 and its structural analogs, investigated for their factor Xa inhibitory activity. Studies on these compounds focused on optimizing the heterocyclic core, P1 and P4 moieties to improve oral bioavailability and pharmacokinetic profiles while maintaining potency and selectivity. []
Relevance: These compounds are considered structurally related to 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide due to the common presence of a 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide core. Despite variations in the P1 and P4 substituents, the shared core structure suggests a potential for similar binding interactions with factor Xa. []
Compound Description: This series of compounds are potent and selective FLT3 inhibitors, designed through the conformational restriction of an in-house type II FMS inhibitor. Compound 5a, a key analog in this series, exhibited potent inhibitory activity against FLT3 with an IC50 of 495 nM and displayed excellent selectivity profiles. []
Relevance: The presence of a carboxamide linker connecting the central aromatic ring system to another aromatic moiety makes these compounds structurally related to 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide. This structural similarity, even with different core heterocycles, highlights the potential of this pharmacophore in designing kinase inhibitors. []
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) and 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)
Compound Description: TP0439150 and 7n are potent and orally available GlyT1 inhibitors with promising therapeutic potential for schizophrenia. While structurally distinct, they both target GlyT1 and exhibit favorable pharmacological properties. [, ]
Relevance: Despite significant structural differences, these compounds and 4-(2-(1H-imidazol-1-yl)ethyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide all incorporate a substituted pyridine or pyrimidine ring linked to an amide group. This recurring motif suggests its potential importance in the design of small-molecule inhibitors, although the specific target and binding interactions might differ. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.